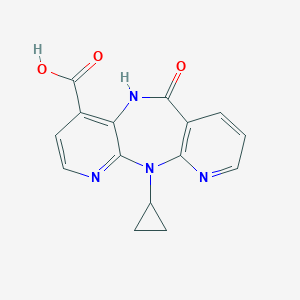

![molecular formula C17H15NO4 B057953 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 869478-09-1](/img/structure/B57953.png)

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Vue d'ensemble

Description

Synthesis Analysis

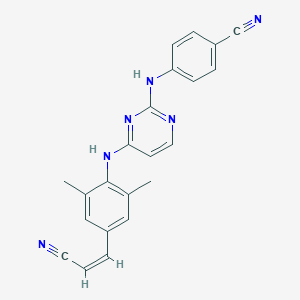

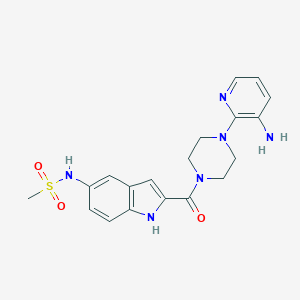

The synthesis of benzoxazine derivatives often involves cyclization reactions of various precursors under specific conditions. For instance, a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized through a reaction involving carbon disulfide in a water/pyridine mixture, showcasing the versatility of synthetic routes in creating benzoxazine structures (Hwang et al., 2006). Another example involves the facile synthesis of N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones from cyclization of some 2-(benzylideneamino)benzoic acids in acetic anhydride, emphasizing simplicity and high yields (Nikpour et al., 2007).

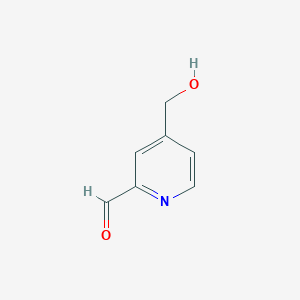

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is often elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one was determined to crystallize in the monoclinic space group P2(1)/c, revealing extensive intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding the molecular conformation and stability of benzoxazine compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Benzoxazine compounds participate in a variety of chemical reactions, highlighting their reactivity and the potential for further functionalization. For example, the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves steps such as esterification, etherification, reductive cyclization, nitration, and hydrolysis, indicating the complex chemistry and versatility of benzoxazine derivatives (Yin Du-lin, 2007).

Applications De Recherche Scientifique

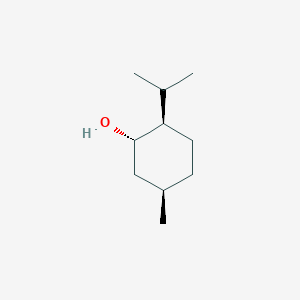

Application 1: Catalytic Protodeboronation of Pinacol Boronic Esters

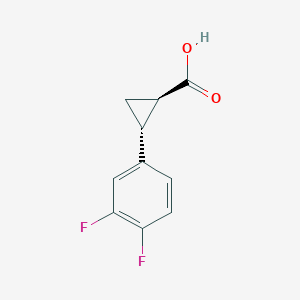

- Summary of the Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed. The research presents a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Methods of Application : The research involves the use of a radical approach for the catalytic protodeboronation of alkyl boronic esters .

- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

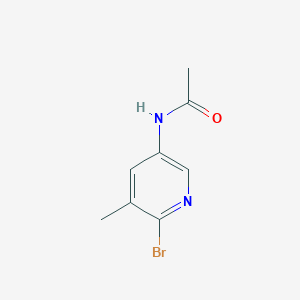

Application 2: Reduction of Benzylic Oxidations

- Summary of the Application : Reduction of benzylic oxidations is a common procedure in organic chemistry. This process involves the reduction of a benzylic group, which is an alkyl group directly attached to a benzene ring .

- Methods of Application : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

- Results or Outcomes : The reduction of benzylic oxidations can lead to the simultaneous reduction of both functions .

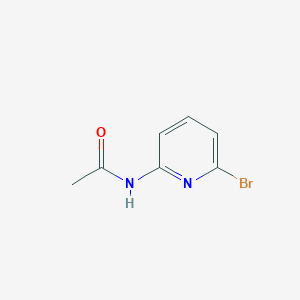

Application 3: Suzuki–Miyaura Coupling

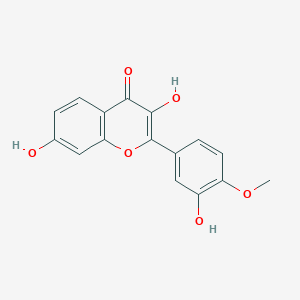

- Summary of the Application : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

- Methods of Application : The reaction involves the use of a palladium catalyst, an organoboron compound (boronic ester), and an organic halide .

- Results or Outcomes : The Suzuki–Miyaura coupling allows for the formation of carbon-carbon bonds, which is a key process in the synthesis of many organic compounds .

Propriétés

IUPAC Name |

8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTYAHMRXXVHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610757 | |

| Record name | 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

869478-09-1 | |

| Record name | 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)